

Synergistic Anti-Leukemic Activity of ML385 and Venetoclax in Acute Myeloid Leukemia

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Compound of Interest

Compound Name: ML385

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A promising therapeutic strategy for Acute Myeloid Leukemia (AML) is emerging from the synergistic combination of the NRF2 inhibitor, **ML385**, and the BCL-2 inhibitor, venetoclax. Preclinical studies have demonstrated that this combination significantly enhances cancer cell death by co-opting the ferroptosis pathway, offering a potential new avenue for treating this aggressive hematologic malignancy.

Acute Myeloid Leukemia is a cancer characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. While venetoclax has shown efficacy in treating AML, resistance remains a significant challenge.[1] Research now indicates that targeting the Nuclear factor erythroid 2-related factor 2 (NRF2) pathway with **ML385** can sensitize AML cells to venetoclax, leading to a potent synergistic anti-leukemic effect.[2][3]

The mechanism underlying this synergy lies in the induction of ferroptosis, a form of iron-dependent programmed cell death. **ML385**, by inhibiting NRF2, disrupts the cellular antioxidant defense system. This disruption leads to an accumulation of reactive oxygen species (ROS) and lipid peroxidation, hallmarks of ferroptosis.[3] Venetoclax, a BCL-2 inhibitor, is known to induce apoptosis, another form of programmed cell death. The combination of **ML385** and venetoclax appears to create a dual-pronged attack, overwhelming the cancer cells' survival mechanisms and leading to enhanced cell death.

In Vitro Efficacy: Enhanced Cell Death in AML Cell Lines

Studies have consistently shown the synergistic effect of **ML385** and venetoclax across various AML cell lines, including MV411, MOLM13, HL60, THP1, and NB4.[3] The combination has been shown to be more effective at inducing apoptosis in MV411 cells than combinations of **ML385** with other standard AML therapies like ATO or Ara-C.[3]

A key indicator of synergistic interaction between two drugs is the combination index (CI), where a value less than 1 indicates synergy. In the MV411 AML cell line, the combination of **ML385** (10 μ M) and venetoclax (0.1 μ M) demonstrated a strong synergistic effect with a combination index of 0.08417.[3]

The following tables summarize the quantitative data from in vitro experiments, highlighting the increased cell death and induction of ferroptosis markers in AML cell lines treated with the combination of **ML385** and venetoclax.

Table 1: Synergistic Induction of Cell Death in AML Cell Lines

Cell Line	Treatment	% Cell Death (relative to control)
MV411	Venetoclax (0.1 μ M)	~20%
ML385 (10 μ M)	~15%	
Venetoclax + ML385	~60%	
MOLM13	Venetoclax (0.1 μ M)	~15%
ML385 (10 μ M)	~10%	
Venetoclax + ML385	~45%	
HL60	Venetoclax (0.1 μ M)	~10%
ML385 (10 μ M)	~5%	
Venetoclax + ML385	~35%	

Table 2: Induction of Ferroptosis Markers in AML Cell Lines

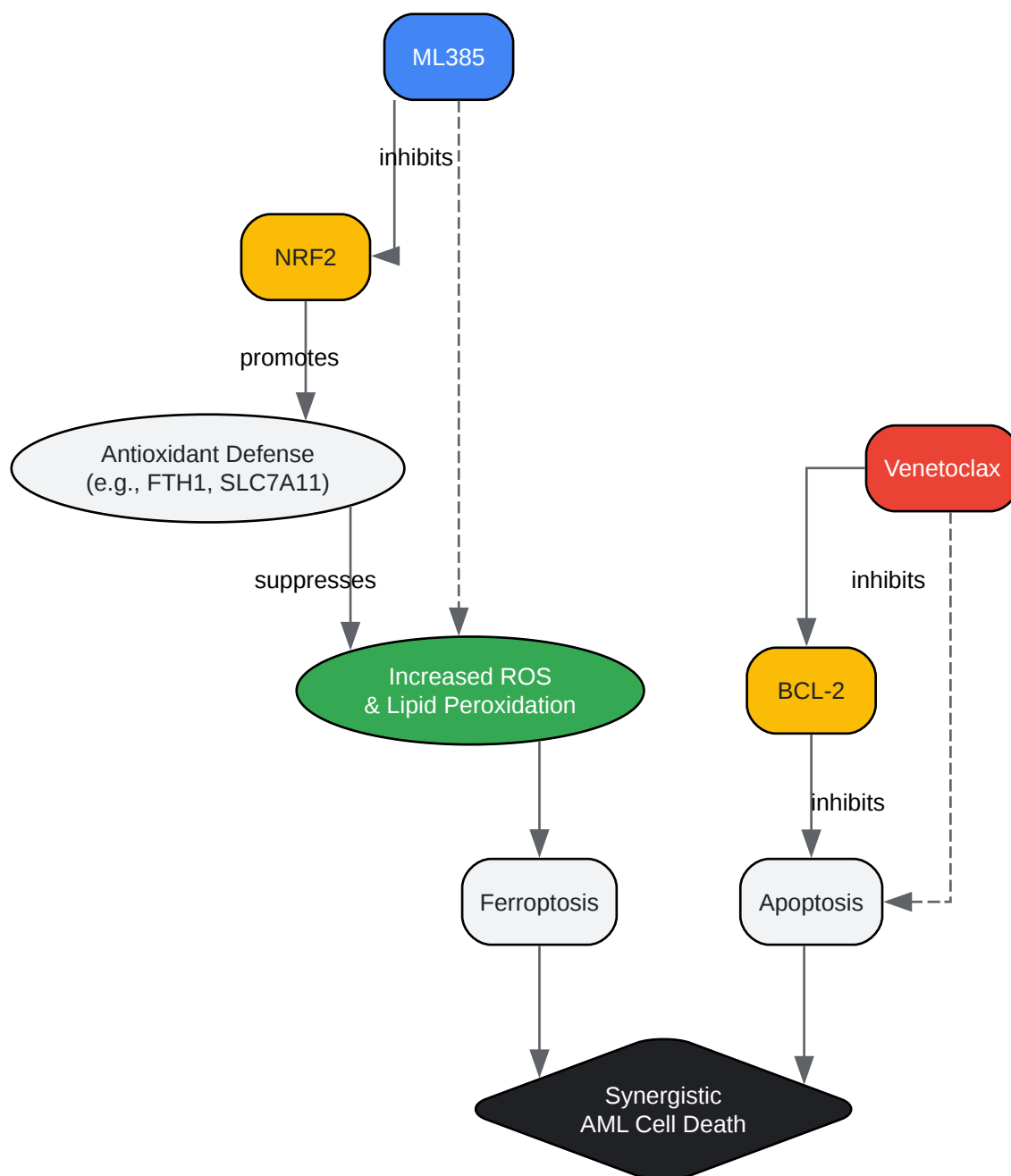
Cell Line	Treatment	Relative Labile Iron Pool Increase	Relative Lipid ROS Increase
MV411	Venetoclax + ML385	Significant Increase	Significant Increase
MOLM13	Venetoclax + ML385	Significant Increase	Significant Increase
HL60	Venetoclax + ML385	Significant Increase	Significant Increase

In Vivo Confirmation: Synergistic Anti-Leukemic Activity in Mouse Models

The potent synergy observed in vitro has also been confirmed in in vivo studies using cell line-derived xenograft (CDX) mouse models of AML.[2] The combination of **ML385** and venetoclax demonstrated significant anti-leukemic activity, further supporting its therapeutic potential.[2]

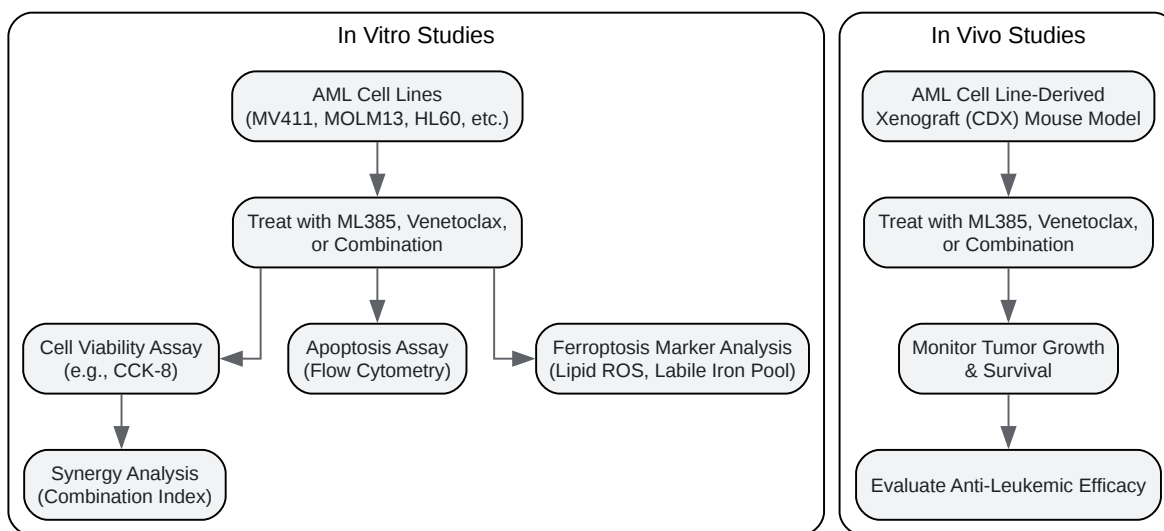
Signaling Pathway and Experimental Workflow

The synergistic effect of **ML385** and venetoclax is rooted in their complementary mechanisms of action, converging on the induction of cell death. The following diagrams illustrate the key signaling pathway and a typical experimental workflow for validating this synergy.



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Caption: Signaling pathway of **ML385** and venetoclax synergy.



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Caption: Experimental workflow for validating synergy.

Experimental Protocols

The following are summaries of the key experimental protocols used to validate the synergistic effect of **ML385** and venetoclax in AML.

Cell Culture: AML cell lines (MV411, MOLM13, HL60, THP1, NB4) were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

Cell Viability Assay (CCK-8):

- AML cells were seeded in 96-well plates.
- Cells were treated with various concentrations of **ML385**, venetoclax, or the combination for 48 hours.

- 10 μ L of CCK-8 solution was added to each well and incubated for 2-4 hours.
- The absorbance at 450 nm was measured using a microplate reader to determine cell viability.

Apoptosis Assay (Flow Cytometry):

- AML cells were treated with **ML385**, venetoclax, or the combination for 48 hours.
- Cells were harvested, washed with PBS, and resuspended in binding buffer.
- Cells were stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
- The percentage of apoptotic cells (Annexin V positive) was quantified using a flow cytometer.

Measurement of Lipid ROS:

- AML cells were treated with **ML385**, venetoclax, or the combination for 48 hours.
- Cells were stained with C11-BODIPY 581/591 dye.
- The level of lipid ROS was measured by flow cytometry.

Measurement of Labile Iron Pool:

- AML cells were treated with **ML385**, venetoclax, or the combination for 48 hours.
- Cells were incubated with Calcein-AM.
- The fluorescence of Calcein, which is quenched by labile iron, was measured using a flow cytometer or fluorescence microscopy. A decrease in fluorescence indicates an increase in the labile iron pool.

In Vivo Xenograft Studies:

- NOD/SCID mice were subcutaneously or intravenously injected with AML cells.

- Once tumors were established, mice were treated with **ML385**, venetoclax, or the combination.
- Tumor volume and survival were monitored over time to assess the anti-leukemic efficacy of the treatments.[2]

Conclusion

The combination of the NRF2 inhibitor **ML385** and the BCL-2 inhibitor venetoclax represents a highly promising therapeutic strategy for AML. The synergistic induction of ferroptosis and apoptosis provides a powerful mechanism to overcome resistance and enhance the killing of leukemia cells. The robust preclinical data from both in vitro and in vivo studies provide a strong rationale for further clinical investigation of this combination in AML patients.

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